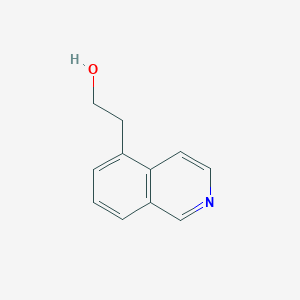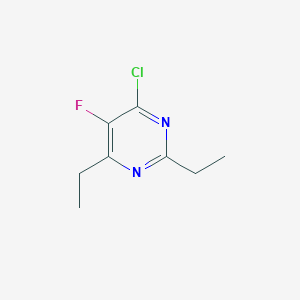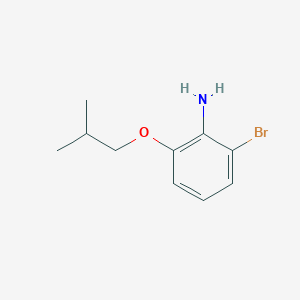![molecular formula C8H11ClN2O2S B13315630 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the imidazo[1,2-a]pyridine ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the imidazo[1,2-a]pyridine derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives, depending on the specific nucleophile or reagent used.
Scientific Research Applications
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a tool in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in synthetic chemistry and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C8H11ClN2O2S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-5-8(11(6)7)14(9,12)13/h5-6H,2-4H2,1H3 |
InChI Key |
HIQPRDRUSZNRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC=C(N12)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


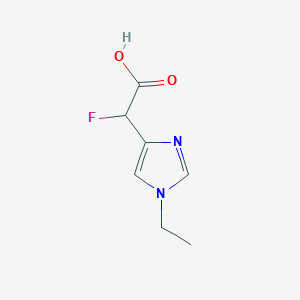

amine](/img/structure/B13315585.png)

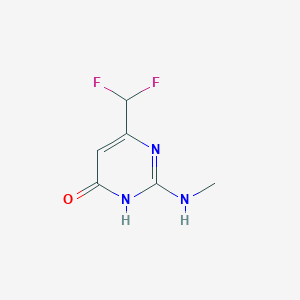
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)

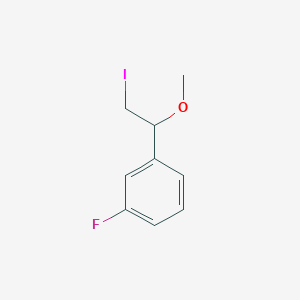
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
